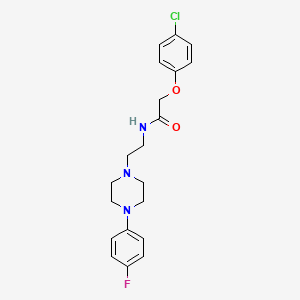

2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a complex organic compound that features a combination of aromatic rings, ether, amide, and piperazine functionalities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps:

Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Amidation: The 4-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride. The acyl chloride is subsequently reacted with 2-(4-(4-fluorophenyl)piperazin-1-yl)ethylamine to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Acetamide Group

-

Hydrolysis : Under acidic or basic conditions, the acetamide group can undergo hydrolysis to form a carboxylic acid or its conjugate base, respectively. This reaction is common in amide derivatives and may lead to biologically active metabolites.

-

Nucleophilic acyl substitution : The acetyl group can react with nucleophiles (e.g., amines, alcohols) under alkaline conditions, though steric hindrance from the bulky piperazine group may reduce reactivity.

Piperazine Ring

-

Alkylation/acylation : The nitrogen atoms in the piperazine ring can react with alkylating or acylating agents (e.g., alkyl halides, anhydrides), forming quaternary ammonium salts or acylated derivatives.

-

Complexation : The piperazine ring may act as a ligand for metal ions due to its nitrogen donor atoms, potentially influencing solubility or catalytic activity.

Fluorophenyl Group

-

Electrophilic substitution : The fluorine atom on the phenyl ring directs incoming electrophiles to the para position, though reactivity is generally low due to the electron-withdrawing nature of fluorine .

-

C-F bond cleavage : Under extreme conditions (e.g., high temperatures, strong bases), the C-F bond could undergo cleavage, though this is uncommon under typical reaction conditions.

Potential Degradation Pathways

| Reaction Type | Conditions | Product |

|---|---|---|

| Acetamide hydrolysis | Acidic/basic | Carboxylic acid/amide salt |

| Piperazine alkylation | Alkylating agents | Quaternary ammonium salts |

| Chlorophenoxy substitution | Strong nucleophiles | Substituted phenoxy derivatives |

Stability under Physiological Conditions

-

Hydrolytic stability : The acetamide group may hydrolyze under alkaline conditions (e.g., in basic buffers), but the compound’s structural complexity could slow this process.

-

Oxidative stability : The fluorophenyl group is relatively inert to oxidation, contributing to long-term stability .

Reactions with Biological Targets

The piperazine and fluorophenyl moieties may interact with neurotransmitter receptors (e.g., dopamine D2/D3 receptors) via hydrogen bonding or hydrophobic interactions, as observed in structurally similar compounds .

Analytical Techniques

-

NMR spectroscopy : Used to confirm structural integrity and monitor reaction progress.

-

HPLC : Employed for purity assessment and isolation of reaction products.

-

Mass spectrometry : Identifies molecular weight and fragmentation patterns .

Key Observations from Analogous Compounds

-

Piperazine derivatives : Rapid alkylation under basic conditions, with potential for quaternization.

-

Chlorophenoxy-containing compounds : Limited reactivity toward nucleophilic substitution without activating groups .

-

Fluorophenyl systems : High thermal stability and resistance to electrophilic substitution .

Applications De Recherche Scientifique

Overview

2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a synthetic compound belonging to the family of piperazine derivatives. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research. This article explores its applications in scientific research, particularly in pharmacology and biochemistry.

Pharmacological Applications

1. Antidepressant and Anxiolytic Activity

The compound exhibits significant interaction with serotonin receptors, particularly the 5-hydroxytryptamine receptor 2A. This interaction is crucial for mood regulation and has been linked to antidepressant and anxiolytic effects. Studies have shown that modulation of serotonin signaling can alleviate symptoms of depression and anxiety disorders, making this compound a potential candidate for developing new antidepressant therapies.

2. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been observed to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby increasing its levels in the brain. Enhanced cholinergic transmission can improve cognitive functions and may be beneficial in treating neurodegenerative diseases such as Alzheimer's .

3. Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity. Its structural components allow it to target various cellular pathways involved in tumor growth and proliferation. For instance, compounds with similar piperazine structures have shown cytotoxic effects against different cancer cell lines, including colon and breast cancer . Further investigation into its mechanism of action could lead to the development of novel anticancer agents.

Biochemical Mechanisms

1. Interaction with Receptors

The primary mechanism of action involves binding to specific receptors, notably serotonin and adrenergic receptors. This binding modulates their activity, influencing neurotransmitter release and signaling pathways that are crucial for mood and cognitive functions.

2. Enzyme Inhibition

The compound's ability to inhibit AChE highlights its role in enhancing cholinergic signaling. By preventing acetylcholine breakdown, it supports synaptic transmission and may improve memory and learning processes .

Case Studies

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models of depression, administration of this compound resulted in significant reductions in depressive behaviors compared to control groups. The study measured behavioral changes using standard tests like the forced swim test and tail suspension test, demonstrating its potential as an antidepressant.

Case Study 2: Neuroprotective Properties

Another study assessed the neuroprotective effects of the compound on neuronal cultures exposed to neurotoxic agents. Results indicated that treatment with this compound significantly reduced cell death and improved cell viability, suggesting its potential use in neuroprotection strategies .

Mécanisme D'action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This can lead to various pharmacological effects, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide

- 2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide

Uniqueness

2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide is unique due to the presence of both chlorophenoxy and fluorophenyl groups, which can impart distinct physicochemical properties and biological activities. This combination of functional groups can lead to unique interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry.

Activité Biologique

2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide, also known by its CAS number 1049439-98-6, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C20H23ClFN3O2 with a molecular weight of 391.9 g/mol. The structure includes a chlorophenoxy group and a piperazine ring, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H23ClFN3O2 |

| Molecular Weight | 391.9 g/mol |

| CAS Number | 1049439-98-6 |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Inhibition of Osteoclastogenesis : Studies have shown that related compounds like N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz) significantly inhibit osteoclast formation and activity. This inhibition is associated with altered mRNA expression of osteoclast-specific genes and prevention of bone resorption in vitro and in vivo .

- Anticancer Potential : The compound's structural analogs have demonstrated anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. For instance, certain derivatives have shown IC50 values comparable to established chemotherapeutics, indicating their potential as anticancer agents .

- Neuropharmacological Effects : The piperazine moiety is often associated with psychoactive properties. Compounds containing this structure have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Case Studies

Several studies highlight the biological activity of this compound and its derivatives:

- Study on Osteoclast Inhibition : In a study published in 2020, PPOAC-Bz was found to inhibit osteoclastogenesis effectively, leading to reduced bone resorption in ovariectomized rats, a model for postmenopausal osteoporosis .

- Anticancer Activity Assessment : A series of piperazine derivatives were tested against various cancer cell lines, revealing significant cytotoxicity with some compounds achieving IC50 values below 10 µM. The structural modifications were crucial for enhancing activity against specific cancer types .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Osteoclast-Specific Gene Regulation : The compound modulates the expression of genes involved in osteoclast differentiation and function, affecting pathways like RANK/RANKL signaling .

- Cell Cycle Arrest and Apoptosis Induction : In cancer cells, the compound may induce cell cycle arrest at the G1 phase and promote apoptosis through intrinsic pathways involving mitochondrial dysfunction .

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClFN3O2/c21-16-1-7-19(8-2-16)27-15-20(26)23-9-10-24-11-13-25(14-12-24)18-5-3-17(22)4-6-18/h1-8H,9-15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURHCDMSCUSSPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.